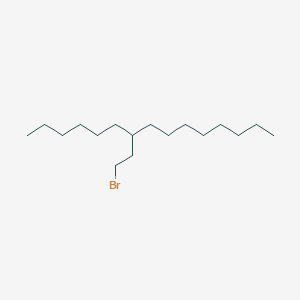
7-(2-Bromoethyl)pentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Bromoethyl)pentadecane is an organic compound with the molecular formula C17H35Br. It is a brominated alkane, characterized by the presence of a bromoethyl group attached to the seventh carbon of a pentadecane chain. This compound is often used in organic synthesis and various industrial applications due to its reactivity and functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromoethyl)pentadecane typically involves the bromination of pentadecane. One common method is the free radical bromination, where pentadecane is reacted with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents and catalysts to control the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Bromoethyl)pentadecane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, and amines.
Elimination: Alkenes.
Oxidation: Alcohols and carboxylic acids.
Reduction: Alkanes.
Wissenschaftliche Forschungsanwendungen
7-(2-Bromoethyl)pentadecane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-(2-Bromoethyl)pentadecane primarily involves its reactivity as an alkylating agent. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, facilitating the formation of new chemical bonds and structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Bromomethyl)pentadecane: Similar in structure but with a bromomethyl group instead of a bromoethyl group.
1-Bromopentadecane: A brominated alkane with the bromine atom at the first carbon.
2-Bromopentadecane: A brominated alkane with the bromine atom at the second carbon.
Uniqueness
7-(2-Bromoethyl)pentadecane is unique due to the specific positioning of the bromoethyl group, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for selective reactions and applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C17H35Br |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
7-(2-bromoethyl)pentadecane |
InChI |
InChI=1S/C17H35Br/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-16H2,1-2H3 |
InChI-Schlüssel |
ZIQMYHKUUDUJSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


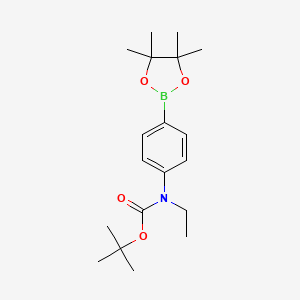


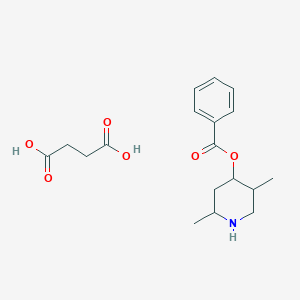

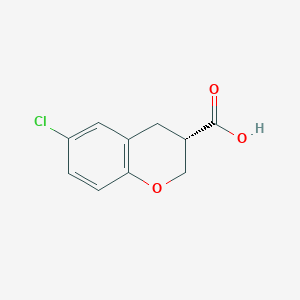


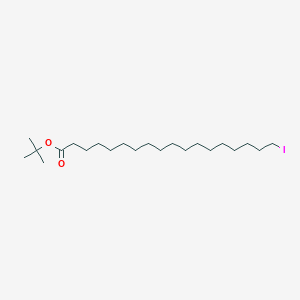


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
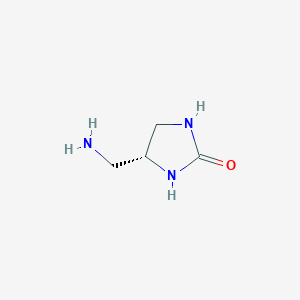
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
